(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
Description
This compound is a highly complex secondary metabolite characterized by:
- Stereochemical complexity: Multiple stereocenters (e.g., 2R, 3R, 4R configurations) and conjugated double bonds (2E,4E,6E) .
- Functional diversity: Includes hydroxyl, methoxy, phenylacetyl, and penta-1,3-dienyl groups, alongside oxolane (tetrahydrofuran) and glycosidic oxane rings .
- Glycosylation patterns (e.g., 4-methoxy-6-methyloxan rings) indicate metabolic stability and bioavailability modulation .
While direct studies on this compound are absent in the provided evidence, its structural features align with bioactive secondary metabolites from plant or marine actinomycete sources .
Properties
Molecular Formula |
C65H95NO21 |
|---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13+,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40+,41+,42+,44?,45+,46+,47?,48+,49+,50-,51-,54-,55+,56-,57-,58?,59?,60+,61-,62+,65+/m0/s1 |
InChI Key |
UDVVGDCMWCVRCO-JDUPCKJLSA-N |
Isomeric SMILES |
C/C=C/C=C/[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H](C([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C([C@@H](C)C5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C |
Canonical SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C |
Origin of Product |
United States |
Biological Activity
The compound (2E,4E,6E)-7 is a complex organic molecule with potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic applications. This article reviews the available literature on the biological effects of this compound and its derivatives.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 673.8 g/mol. Its intricate structure features multiple hydroxyl groups and methoxy substitutions that may contribute to its biological properties. The compound's CAS number is 142435-72-1.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing hydroxyl and methoxy groups have been shown to scavenge free radicals effectively. This antioxidant activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory pathways. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the suppression of NF-kB signaling pathways which are critical in inflammation.
Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer properties. For example, related compounds have demonstrated the ability to induce apoptosis in various cancer cell lines. The presence of multiple hydroxyl groups in the structure may enhance its interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Mechanism :
- Anticancer Activity :
Data Tables
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (2E,4E,6E)-7...hepta-2,4,6-trienoic acid exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that they can inhibit tumor growth in various cancer models.
- Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer by modulating the expression of apoptosis-related genes .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Inflammation Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.
- Clinical Relevance : Clinical trials are underway to assess its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Bioactive Pesticides
Due to its structural characteristics, (2E,4E,6E)-7...hepta-2,4,6-trienoic acid is being investigated as a potential bioactive pesticide:
- Pest Resistance : Preliminary studies suggest that this compound can enhance plant resistance to pests by acting as a natural insecticide.
- Sustainability : The use of such bioactive compounds aligns with sustainable agricultural practices by reducing reliance on synthetic chemicals .
Growth Promoter
Research indicates that this compound may serve as a plant growth regulator:
- Growth Enhancement : It has been observed to promote root and shoot growth in various plant species under controlled conditions.
- Field Trials : Ongoing field trials aim to evaluate its effectiveness in improving crop yields and stress resistance under real agricultural conditions .
Polymer Development
The unique chemical structure of (2E,4E,6E)-7...hepta-2,4,6-trienoic acid lends itself to applications in materials science:
- Biodegradable Polymers : Researchers are exploring its incorporation into biodegradable polymer matrices for environmentally friendly packaging solutions.
- Composite Materials : Its properties may enhance the mechanical strength and thermal stability of composite materials used in various industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s conjugated trienoic acid system may enhance redox activity compared to Populus phenylpropenoids, which lack extended conjugation . Glycosylation patterns in the target compound resemble synthetic fluorinated glycosides (e.g., Compound 16), which improve solubility compared to lipophilic marine-derived deca-dienyl analogs .
Methoxy groups in the target compound may reduce metabolic degradation compared to hydroxylated analogs, as seen in glycoside stability studies .
Stereochemical Specificity: The 2R,3R,4R configurations in oxane rings are critical for binding to biological targets, similar to stereospecific interactions observed in marine actinomycete metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
